2-(Furan-2-yl)-5-(4-methylpiperazin-1-yl)-4-tosyloxazole
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Overview
Description
2-(Furan-2-yl)-5-(4-methylpiperazin-1-yl)-4-tosyloxazole is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxazole ring, and a piperazine ring
Preparation Methods
The synthesis of 2-(Furan-2-yl)-5-(4-methylpiperazin-1-yl)-4-tosyloxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the oxazole ring: The oxazole ring can be synthesized via cyclization reactions involving amides and aldehydes or ketones.
Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-(Furan-2-yl)-5-(4-methylpiperazin-1-yl)-4-tosyloxazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Sulfonyl group reactions: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Furan-2-yl)-5-(4-methylpiperazin-1-yl)-4-tosyloxazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structure.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5-(4-methylpiperazin-1-yl)-4-tosyloxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxazole rings may participate in hydrogen bonding or π-π interactions, while the piperazine ring can interact with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(Furan-2-yl)-5-(4-methylpiperazin-1-yl)-4-tosyloxazole include:
1-[2-(Furan-2-yl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-yl]Pyrrolidin-2-one: This compound also features a furan ring and has been studied for its potential pharmaceutical applications.
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: This compound contains a furan ring and an oxadiazole ring, and is known for its biological activities.
Properties
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-14-5-7-15(8-6-14)27(23,24)18-19(22-11-9-21(2)10-12-22)26-17(20-18)16-4-3-13-25-16/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZYDSHLFNZYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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